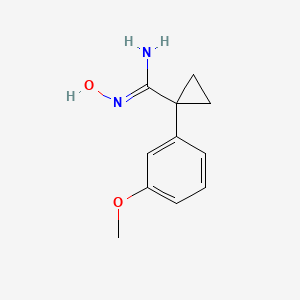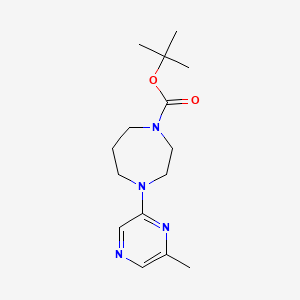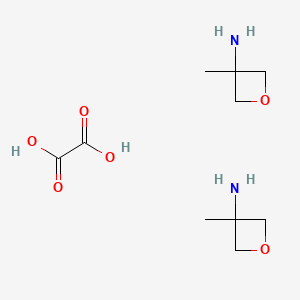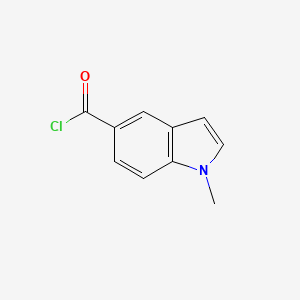![molecular formula C13H6Cl2F2O B1407731 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1350760-23-4](/img/structure/B1407731.png)
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
描述
2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, two fluorine atoms at the 3’ and 4’ positions, and an aldehyde group at the 4 position of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can undergo electrophilic substitution reactions, particularly at positions ortho and para to the aldehyde group.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, forming different adducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-methanol.
Nucleophilic Addition: Various alcohols or other adducts depending on the nucleophile used.
科学研究应用
2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde largely depends on its chemical structure and the functional groups present. The aldehyde group can interact with various biological targets through nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated processes .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Similar structure but lacks the fluorine atoms and aldehyde group.
1,1’-Biphenyl, 4,4’-difluoro-: Similar structure but lacks the chlorine atoms and aldehyde group.
Uniqueness
2,6-Dichloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of chlorine, fluorine, and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3,5-dichloro-4-(3,4-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-3-7(6-18)4-10(15)13(9)8-1-2-11(16)12(17)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLXNDRCXDORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


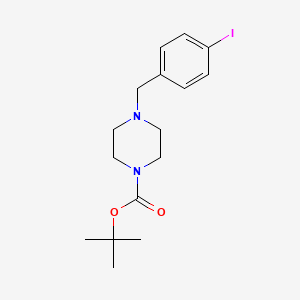

![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)
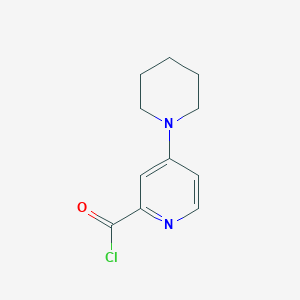


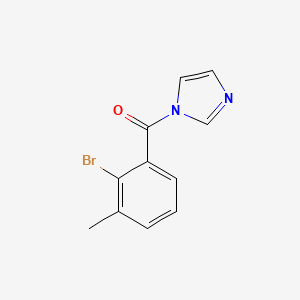
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
